molecular formula C14H9BrF4O B14026355 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene

1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B14026355
M. Wt: 349.12 g/mol
InChI Key: IETXDBBCPYCWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 3-fluoro-5-(trifluoromethyl)phenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Dehalogenated products or reduced aromatic compounds.

Scientific Research Applications

1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 3,4-Difluorobenzyl bromide
  • 1-Bromo-4-(difluoromethyl)benzene

Comparison: 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

1-[(4-bromophenyl)methoxy]-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9BrF4O/c15-11-3-1-9(2-4-11)8-20-13-6-10(14(17,18)19)5-12(16)7-13/h1-7H,8H2

InChI Key

IETXDBBCPYCWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=CC(=C2)C(F)(F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.